molecular formula C8H16 B1638099 trans-3,4,4-Trimethyl-2-pentene CAS No. 598-96-9

trans-3,4,4-Trimethyl-2-pentene

Cat. No.: B1638099
CAS No.: 598-96-9
M. Wt: 112.21 g/mol
InChI Key: FZQMZRXKWHQJAG-UHFFFAOYSA-N
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Description

trans-3,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the second carbon atom of the pentene chain. This compound is also known by other names such as 3,4,4-trimethyl-2-pentene and 3,4,4-trimethylpent-2-ene .

Preparation Methods

The synthesis of trans-3,4,4-Trimethyl-2-pentene can be achieved through various methods. One common synthetic route involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods often involve similar catalytic processes, utilizing solid or liquid acid catalysts to facilitate the reaction .

Chemical Reactions Analysis

trans-3,4,4-Trimethyl-2-pentene undergoes several types of chemical reactions, including:

    Hydrogenation: This reaction involves the addition of hydrogen to the double bond, converting the alkene into an alkane.

    Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reagents and conditions used.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Comparison with Similar Compounds

trans-3,4,4-Trimethyl-2-pentene can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and reactivity of this compound, particularly its ability to undergo various chemical reactions due to the presence of the double bond.

Properties

CAS No.

598-96-9

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

3,4,4-trimethylpent-2-ene

InChI

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3

InChI Key

FZQMZRXKWHQJAG-UHFFFAOYSA-N

SMILES

CC=C(C)C(C)(C)C

Isomeric SMILES

C/C=C(\C)/C(C)(C)C

Canonical SMILES

CC=C(C)C(C)(C)C

boiling_point

112.0 °C
112 °C

density

0.735 g/cu cm @ 25 °C

flash_point

BELOW 70 °F (BELOW 21 °C) (CLOSED CUP)

Key on ui other cas no.

39761-57-4
598-96-9

Pictograms

Flammable

solubility

Soluble in ethanol

vapor_density

3.87 (AIR= 1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 2
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 3
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 4
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 5
trans-3,4,4-Trimethyl-2-pentene
Reactant of Route 6
trans-3,4,4-Trimethyl-2-pentene

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